REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][C:3]=1[CH2:9][CH3:10].Cl[S:12]([OH:15])(=[O:14])=[O:13]>ClC1C=CC=CC=1>[Cl:1][C:2]1[C:3]([CH2:9][CH3:10])=[CH:4][C:5]([OH:8])=[C:6]([S:12]([OH:15])(=[O:14])=[O:13])[CH:7]=1
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)O)CC
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-liter four-necked glass flask is prepared
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
After the mixture is maintained at the same temperature for 3 hours
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=CC(=C(C1)S(=O)(=O)O)O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |